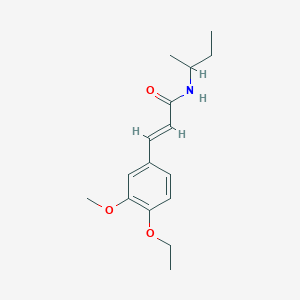
Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, also known as DMHP, is a synthetic compound that has been widely used in scientific research. DMHP belongs to the class of pyrimidine derivatives and has been found to possess a variety of biological activities.
Mécanisme D'action
The mechanism of action of Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is not fully understood, but it is believed to involve the inhibition of enzyme activity. Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been shown to bind to the active site of enzymes, preventing the substrate from binding and inhibiting the enzyme activity. Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has also been found to inhibit the activity of protein kinases, which are involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been found to have a variety of biochemical and physiological effects. Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo. Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has also been found to have anti-inflammatory and analgesic effects in animal models. Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been shown to inhibit the activity of phosphodiesterases, which are involved in the regulation of intracellular cyclic nucleotides, leading to an increase in cyclic nucleotide levels and subsequent activation of downstream signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several advantages for lab experiments. Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound that can be easily synthesized with high purity and yield. Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is also stable under a variety of conditions, making it suitable for use in a variety of assays. However, Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate also has some limitations. Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been found to be toxic to some cell types at high concentrations, and its effects on normal cell function are not fully understood. Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate also has limited solubility in aqueous solutions, which can limit its use in some assays.
Orientations Futures
There are several future directions for Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate research. One area of interest is the development of Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate analogs with improved potency and selectivity for specific biological targets. Another area of interest is the use of Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a tool compound to study the function of enzymes and other biological targets in vivo. Finally, the development of Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate-based therapeutics for the treatment of cancer, inflammation, and other diseases is an area of active research.
Conclusion:
In conclusion, Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound that has been widely used in scientific research. Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been found to possess a variety of biological activities, including antitumor, anti-inflammatory, and analgesic activities. Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been shown to inhibit the activity of a variety of enzymes and protein kinases, and its mechanism of action is believed to involve the inhibition of enzyme activity. Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several advantages for lab experiments, but also has some limitations. There are several future directions for Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate research, including the development of Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate analogs and the use of Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a tool compound to study biological targets in vivo.
Méthodes De Synthèse
The synthesis of Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves the reaction of 2,5-dimethoxybenzaldehyde, ethyl acetoacetate, and urea in the presence of propan-2-ol as a solvent. The reaction is carried out under reflux conditions for several hours, and the product is obtained after purification by recrystallization. The yield of Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is typically around 60-70%, and the purity can be determined by HPLC analysis.
Applications De Recherche Scientifique
Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been widely used in scientific research as a tool compound to study the function of various biological targets. Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been found to inhibit the activity of a variety of enzymes, including proteases, kinases, and phosphodiesterases. Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has also been shown to have antitumor, anti-inflammatory, and analgesic activities.
Propriétés
Nom du produit |
Propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
|---|---|
Formule moléculaire |
C17H22N2O5 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
propan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H22N2O5/c1-9(2)24-16(20)14-10(3)18-17(21)19-15(14)12-8-11(22-4)6-7-13(12)23-5/h6-9,15H,1-5H3,(H2,18,19,21) |
Clé InChI |
BJFJGPYUYBZCEP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=O)N1)C2=C(C=CC(=C2)OC)OC)C(=O)OC(C)C |
SMILES canonique |
CC1=C(C(NC(=O)N1)C2=C(C=CC(=C2)OC)OC)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-4-(cyanomethyl)-6-[(4-methylphenyl)amino]pyridine-3,5-dicarbonitrile](/img/structure/B256626.png)
![Diethyl 5-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B256627.png)

![12-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B256632.png)

![N-[4-(3-aminoanilino)-6-piperidino-1,3,5-triazin-2-yl]-N,N-diphenylamine](/img/structure/B256635.png)


![[5-(4-Dimethylamino-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetic acid](/img/structure/B256650.png)
![16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione](/img/structure/B256652.png)

![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B256654.png)

![2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone](/img/structure/B256662.png)